1-Bromo-4-nitrobenzene-d4
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Overview
Description
1-Bromo-4-nitrobenzene-d4 is a stable isotope labelled compound with the molecular formula C6 2H4 Br N O2 and a molecular weight of 206.03 . It is used in synthetic chemistry as a reference tool .
Synthesis Analysis
The synthesis of 1-Bromo-4-nitrobenzene involves the electrochemical reduction at zinc microelectrodes in an ionic liquid . It also undergoes a palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC Standard InChI: InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D .Chemical Reactions Analysis
The radical anions of 1-Bromo-4-nitrobenzene are reactive in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide, ([C4mPyrr] [NTf2]), as shown by voltammetric measurements .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.01 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Formation of Charge Transfer Complexes
1-Bromo-4-nitrobenzene is utilized in polymer solar cells to improve device performance. It acts as a fluorescent inhibitor when introduced to the active layer of polymer solar cells, enhancing power conversion efficiency by over 57%. This improvement is attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor–acceptor interface, facilitated by the formation of electron transfer complexes (Fu et al., 2015).
Ultrasound-Assisted Organic Synthesis
The compound has been successfully synthesized via ultrasound-assisted liquid-liquid phase-transfer catalysis, demonstrating an efficient method for producing nitro aromatic ethers. This approach significantly enhances reaction rates compared to traditional methods (Harikumar & Rajendran, 2014).
Reactivity in Ionic Liquids
Research shows 1-bromo-4-nitrobenzene radical anions exhibit unique reactivity in room temperature ionic liquids, differing markedly from behavior in conventional solvents. This reactivity is indicative of the solvent's role in stabilizing charged products, providing insights into solvent effects on chemical reactivity (Ernst et al., 2013).
Application in Electrosynthesis
The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in ionic liquids demonstrates a feasible route for the formation of arylzinc compounds. This method highlights the potential for synthesizing functionalized arylzinc species, useful in various organic reactions (Ernst, Norman, Hardacre, & Compton, 2014).
Spectrophotometric Analysis
This compound has been evaluated as a reagent for determining anionic surfactants in river waters, showcasing its application in environmental analysis. The method offers a sensitive means to detect anionic surfactants at microgram per liter levels, providing an alternative to traditional methods (Higuchi et al., 1980).
Mechanism of Action
Target of Action
1-Bromo-4-nitrobenzene-d4 is a deuterated compound of 1-Bromo-4-nitrobenzene The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that deuterated compounds have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs . The compound may interact with its targets, leading to changes at the molecular level. More detailed studies are required to elucidate these interactions.
Biochemical Pathways
Deuterated compounds are often used as tracers for quantitation during the drug development process , which suggests that they may be involved in various biochemical pathways
Pharmacokinetics
It’s known that the substitution of hydrogen with deuterium can potentially affect the pharmacokinetic profile of a compound . This could impact the bioavailability of the compound, but specific details would require further investigation.
Result of Action
As a deuterated compound, it may have unique effects on cellular processes due to the presence of deuterium . More research is needed to describe these effects in detail.
Action Environment
It’s known that the compound is stable under normal conditions
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBKZUDCQQKAC-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661830 |
Source
|
Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-19-8 |
Source
|
Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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